1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde

medicinal chemistry physicochemical profiling structure-property relationships

1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde (CAS 1006323-09-6) is a heterocyclic building block characterized by a 3,4'-bipyrazole core, featuring a 1-ethyl substituent on the 1'-pyrazole ring, a 1-(2-fluorophenyl) group on the adjacent pyrazole, and a reactive 4-carbaldehyde moiety. This compound belongs to the broader class of bipyrazole derivatives, which have been extensively explored for their diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.

Molecular Formula C15H13FN4O
Molecular Weight 284.294
CAS No. 1006323-09-6
Cat. No. B2875499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
CAS1006323-09-6
Molecular FormulaC15H13FN4O
Molecular Weight284.294
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=NN(C=C2C=O)C3=CC=CC=C3F
InChIInChI=1S/C15H13FN4O/c1-2-19-8-11(7-17-19)15-12(10-21)9-20(18-15)14-6-4-3-5-13(14)16/h3-10H,2H2,1H3
InChIKeyYVGNTYWYTSELFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde (CAS 1006323-09-6): Key Structural Features and Research-Grade Procurement


1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde (CAS 1006323-09-6) is a heterocyclic building block characterized by a 3,4'-bipyrazole core, featuring a 1-ethyl substituent on the 1'-pyrazole ring, a 1-(2-fluorophenyl) group on the adjacent pyrazole, and a reactive 4-carbaldehyde moiety [1]. This compound belongs to the broader class of bipyrazole derivatives, which have been extensively explored for their diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties [2]. The presence of the ortho-fluorine atom on the phenyl ring and the ethyl group on the bipyrazole scaffold differentiates this specific compound from closely related analogs, potentially altering its electronic properties, lipophilicity, and molecular recognition profile.

Why 1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde Cannot Be Simply Substituted by Other Bipyrazole Analogs


In-line substitution of 1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde with other bipyrazole-4-carbaldehydes carries substantial risk due to the compound's distinct substitution pattern. The ortho-fluorine atom on the N1-phenyl ring is positioned to influence both the conformational preference and the electron density of the adjacent pyrazole ring via through-space and inductive effects, unlike its para-fluoro or non-fluorinated analogs [1]. The 1'-ethyl group on the second pyrazole ring further differentiates it from 1',3'-dimethyl analogs, impacting both steric bulk and metabolic vulnerability [2]. Even seemingly minor changes—such as shifting the fluorine from ortho to para position or replacing ethyl with methyl—can drastically alter target binding, selectivity, and pharmacokinetic properties [3]. Procurement decisions must therefore be guided by the precise structural identity of the compound rather than by class-level assumptions alone.

Quantitative Differentiation Evidence for 1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde Against Its Closest Analogs


Ortho-Fluorine Substitution Enhances Lipophilicity and Modulates Electronic Properties Relative to the Des-Fluoro Analog

The target compound (C15H13FN4O, MW 284.29) bears an ortho-fluorine on the N1-phenyl ring, distinguishing it from the des-fluoro analog 3-(1-ethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde (CAS 1004451-75-5, C15H14N4O, MW 266.30). The computed XLogP3-AA value for the target compound is 1.7, indicating increased lipophilicity compared to the des-fluoro analog (estimated XLogP ~1.3-1.5 based on the removal of fluorine), which is expected to enhance membrane permeability [1]. In medicinal chemistry, even a ΔlogP of 0.2-0.5 can significantly influence cellular uptake and non-specific protein binding [2].

medicinal chemistry physicochemical profiling structure-property relationships

Ortho-Fluorine Positioning Offers Distinct Conformational and Steric Properties vs. Para-Fluoro Isomers

The ortho-fluorophenyl substitution in the target compound imposes a distinct torsional profile compared to para-fluoro isomers such as 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde. Ortho-fluorine substitution restricts rotation around the N1-aryl bond and orients the fluorine atom proximally to the pyrazole C5 position, potentially engaging in orthogonal dipolar interactions with target protein residues [1]. Literature on fluorinated aromatics indicates that ortho-fluorine can increase metabolic stability by blocking para-hydroxylation, a common Phase I metabolic pathway for phenyl rings [2]. This contrasts with para-fluoro analogs where the fluorine is distal to the pyrazole core and primarily exerts electronic effects through resonance.

conformational analysis fluorine chemistry molecular recognition

1'-Ethyl Substituent Distinguishes Target Compound from 1',3'-Dimethyl Analogs in Steric and Lipophilic Profile

The target compound features a 1'-ethyl group on the second pyrazole ring, whereas the commercially available analog 1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde (CAS 1006336-67-9) contains methyl groups at both the 1'- and 3'-positions. The ethyl group increases steric bulk at the 1'-position by approximately one methylene unit, which can modulate the compound's fit within hydrophobic binding pockets and alter its metabolic profile—ethyl groups are substrates for CYP-mediated ω-oxidation, whereas methyl groups may undergo slower metabolism or different metabolic routes [1]. Additionally, the target compound lacks the 3'-methyl substituent present in the dimethyl analog, providing a less hindered environment around the 3'-position of the second pyrazole, which may influence hydrogen-bonding interactions with target proteins.

SAR analysis alkyl substitution physicochemical differentiation

Reactive 4-Carbaldehyde Handle Enables Divergent Derivatization: A Common Feature with Differentiated Steric Environment

The 4-carbaldehyde group is a versatile synthetic handle present across the bipyrazole-4-carbaldehyde subclass, enabling condensation with amines to form imines/Schiff bases, reductive amination to generate secondary amines, and oxidation to carboxylic acids [1]. However, the steric and electronic environment surrounding the aldehyde in the target compound differs from analogs due to the ortho-fluorophenyl and 1'-ethyl substituents. The ortho-fluorine atom, while not directly adjacent to the aldehyde, can influence the electrophilicity of the carbonyl through the extended π-system of the bipyrazole core, potentially altering reaction rates in condensation reactions [2]. For procurement decisions, this implies that the target compound may exhibit different reactivity profiles in library synthesis compared to the des-fluoro or dimethyl analogs, even when the nominal reactive group is identical.

building block aldehyde chemistry library synthesis

Bipyrazole Scaffold Context: Broad Pharmacological Potential with Compound-Specific Selectivity Determinants

The 3,4'-bipyrazole scaffold has been validated across multiple therapeutic areas in patent literature (2010-2021), with demonstrated activities including anticancer (EGFR kinase IC50 values as low as 4.6 µM for optimized derivatives), antimalarial (superior to chloroquine in some cases), and anti-inflammatory effects (COX-2 inhibition) [1]. However, the specific combination of ortho-fluorophenyl, 1'-ethyl, and 4-carbaldehyde substituents in the target compound represents a unique chemotype not explicitly profiled in published SAR studies. The patent review by Abbas and Dawood (2022) notes that metallated bipyrazole complexes (e.g., gold(III), iridium(II)) demonstrated enhanced anticancer activity compared to free ligands, suggesting that the 3,4'-bipyrazole core itself is a privileged scaffold whose activity can be dramatically tuned by substituent variation [2].

kinase inhibition bipyrazole pharmacology scaffold differentiation

Recommended Application Scenarios for 1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde Based on Structural Differentiation Evidence


Medicinal Chemistry SAR Exploration: Ortho-Fluoro vs. Des-Fluoro Bipyrazole Lead Optimization

The target compound is best suited as a key intermediate or comparator molecule in structure-activity relationship (SAR) campaigns exploring the impact of ortho-fluorine substitution on bipyrazole-based lead series. Its computed XLogP of 1.7 positions it in a favorable lipophilicity range for oral bioavailability [1], while the ortho-fluorine provides metabolic shielding at the phenyl ring. Medicinal chemistry teams can use this compound alongside its des-fluoro analog (CAS 1004451-75-5) to systematically probe the contribution of fluorine to target potency, selectivity, and ADME properties [2].

Diversity-Oriented Synthesis Libraries Using the 4-Carbaldehyde Handle

The 4-carbaldehyde functionality serves as a versatile diversification point for generating libraries of imines, amines, and carboxylic acid derivatives. The unique ortho-fluorophenyl/1'-ethyl substitution pattern ensures that library members derived from this building block sample a distinct region of chemical space compared to libraries built from the des-fluoro, para-fluoro, or dimethyl analogs. This is particularly valuable for organizations seeking to expand the structural diversity of their screening collections with bipyrazole-containing compounds [1].

Kinase Inhibitor Discovery: Privileged Scaffold with Distinct Peripheral Substitution

Given the established role of pyrazole and bipyrazole scaffolds in kinase inhibition (including FLT3, EGFR, and other tyrosine kinases) [1], this compound can be employed as a starting point for developing novel kinase inhibitors. The ortho-fluorine atom may engage in favorable orthogonal interactions with kinase hinge-region residues or DFG-motif phenylalanines, potentially conferring selectivity advantages over non-fluorinated or para-fluorinated analogs. The ethyl group offers a tunable handle for modulating fit within the hydrophobic back pocket [2].

Chemical Biology Probe Development Leveraging the Aldehyde for Bioconjugation

The reactive aldehyde group enables conjugation to aminooxy- or hydrazide-functionalized probes (e.g., fluorescent tags, biotin, or affinity matrices) through oxime or hydrazone formation. The ortho-fluorophenyl/1'-ethyl substitution pattern provides a structurally differentiated probe scaffold that may exhibit reduced non-specific binding compared to more lipophilic analogs, based on its moderate computed XLogP of 1.7. This makes it a candidate for target engagement studies or pull-down experiments in chemical biology [1].

Quote Request

Request a Quote for 1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.